molecular formula C8H8N2O3S B14697613 S-(4-nitrophenyl) N-methylcarbamothioate CAS No. 22873-15-0

S-(4-nitrophenyl) N-methylcarbamothioate

Cat. No.: B14697613
CAS No.: 22873-15-0
M. Wt: 212.23 g/mol
InChI Key: MMQALLGJHGMBEU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-nitrophenyl) N-methylcarbamothioate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophenylchloroformate with N-methylthiourea under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

S-(4-nitrophenyl) N-methylcarbamothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-(4-nitrophenyl) N-methylcarbamothioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-(4-nitrophenyl) N-methylcarbamothioate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-nitrophenylchloroformate: A precursor used in the synthesis of S-(4-nitrophenyl) N-methylcarbamothioate.

    N-methylthiourea: Another precursor involved in the synthesis.

    Other nitrophenyl derivatives: Compounds with similar structures but different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

22873-15-0

Molecular Formula

C8H8N2O3S

Molecular Weight

212.23 g/mol

IUPAC Name

S-(4-nitrophenyl) N-methylcarbamothioate

InChI

InChI=1S/C8H8N2O3S/c1-9-8(11)14-7-4-2-6(3-5-7)10(12)13/h2-5H,1H3,(H,9,11)

InChI Key

MMQALLGJHGMBEU-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)SC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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